N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, an ethyl linkage, and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. The final step involves the reaction of this intermediate with 2-methylpropan-2-amine under acidic conditions to yield the hydrochloride salt of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated amines.
Scientific Research Applications
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-5-methylphenoxy)ethanamine hydrochloride
- 2-chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide
- 2-(2-chloro-4-methylphenoxy)ethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
Uniqueness
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a tertiary amine. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-10-5-6-11(14)12(9-10)16-8-7-15-13(2,3)4;/h5-6,9,15H,7-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNAPJXKUOWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCNC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.